molecular formula C10H9N3OS B15250861 4-Phenylthiazole-2-carbohydrazide

4-Phenylthiazole-2-carbohydrazide

Cat. No.: B15250861
M. Wt: 219.27 g/mol
InChI Key: UIAQFUIRALQZJX-UHFFFAOYSA-N
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Description

4-Phenylthiazole-2-carbohydrazide is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a carbohydrazide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carbohydrazide typically involves the reaction of 4-phenylthiazole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylthiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 4-Phenylthiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

4-phenyl-1,3-thiazole-2-carbohydrazide

InChI

InChI=1S/C10H9N3OS/c11-13-9(14)10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14)

InChI Key

UIAQFUIRALQZJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=O)NN

Origin of Product

United States

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